Semapimod 4HCl
CAS No.:
Cat. No.: VC14539794
Molecular Formula: C34H56Cl4N18O2
Molecular Weight: 890.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C34H56Cl4N18O2 |
---|---|
Molecular Weight | 890.7 g/mol |
IUPAC Name | N,N'-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide;tetrahydrochloride |
Standard InChI | InChI=1S/C34H52N18O2.4ClH/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;;;;/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);4*1H |
Standard InChI Key | MAHASPGBAIQZLY-UHFFFAOYSA-N |
Canonical SMILES | CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Semapimod 4HCl is the tetrahydrochloride salt form of Semapimod, a compound characterized by its complex guanylhydrazone structure. The IUPAC name for Semapimod 4HCl is N,N'-bis[3,5-bis[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide tetrahydrochloride, reflecting its symmetrical bis-aryl scaffold and extended aliphatic chain .
Molecular Characteristics
The compound’s structure includes four chloride ions, which enhance its solubility and stability for intravenous administration. Key molecular features include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 890.7 g/mol |
CAS Number | 164301-51-3 |
Synonyms | CNI-1493, Semapimod HCl, AXD-455 |
The planar arrangement of its guanylhydrazone moieties facilitates interactions with cellular targets such as heat shock proteins and TLRs .
Mechanism of Action: Multimodal Anti-Inflammatory Effects
Semapimod 4HCl exerts its therapeutic effects through a multifaceted mechanism targeting cytokine production, TLR signaling, and chaperone protein activity.
Cytokine Inhibition
Semapimod 4HCl suppresses the release of proinflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), at nanomolar concentrations. In macrophages, it inhibits nitric oxide (NO) synthesis by attenuating inducible nitric oxide synthase (iNOS) expression, a process linked to its interference with p38 mitogen-activated protein kinase (MAPK) activation .
gp96 Chaperone Inhibition
Semapimod 4HCl targets gp96, an endoplasmic reticulum (ER)-localized heat shock protein critical for TLR folding and trafficking. By binding to gp96’s ATPase domain (), the compound disrupts ATP hydrolysis, leading to ER retention of TLRs and blunted immune responses . This mechanism is distinct from its cytokine-suppressive effects, underscoring its multimodal activity.
Preclinical Research Findings
In Vitro Models
In rat IEC-6 intestinal epithelial cells, Semapimod 4HCl blocked LPS-induced activation of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) without affecting stress-activated pathways . Similarly, in human dendritic cells, it reduced antigen presentation capacity by downregulating major histocompatibility complex (MHC) class II molecules .
Animal Studies
Semapimod 4HCl demonstrated efficacy in murine models of endotoxemia, reducing mortality by 70% when administered prophylactically. In collagen-induced arthritis models, it attenuated joint inflammation and cartilage degradation, correlating with decreased serum TNF-α levels.
Emerging Therapeutic Applications
Antiviral Activity
Semapimod 4HCl inhibits replication of hepatitis C virus (HCV) and human immunodeficiency virus (HIV) in vitro, likely through gp96-dependent disruption of viral entry pathways.
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